9-n-Octyltetracosane
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Overview
Description
9-Octyltetracosane is a long-chain hydrocarbon with the molecular formula C32H66 . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is also known by its systematic name, Tetracosane, 9-octyl- . It has a molecular weight of 450.8664 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octyltetracosane typically involves the alkylation of tetracosane with octyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 9-Octyltetracosane can be achieved through catalytic hydrogenation of the corresponding alkenes or by the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 9-Octyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, ketones, or carboxylic acids under strong oxidizing conditions.
Reduction: Although already saturated, it can be subjected to reductive conditions to remove any functional groups if present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Depending on the extent, products can range from alcohols to carboxylic acids.
Reduction: Typically results in the removal of any functional groups, yielding a more saturated hydrocarbon.
Substitution: Halogenated alkanes such as 9-chlorotetracosane or 9-bromotetracosane.
Scientific Research Applications
9-Octyltetracosane finds applications in various fields due to its unique properties:
Chemistry: Used as a standard in gas chromatography for the calibration of retention times.
Biology: Studied for its role in the composition of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant and in the formulation of specialty waxes and coatings
Mechanism of Action
The mechanism of action of 9-Octyltetracosane is largely dependent on its physical properties rather than specific biochemical interactions. Its long hydrophobic chain allows it to interact with lipid environments, making it useful in applications involving hydrophobic interactions and membrane studies. It does not have specific molecular targets or pathways but exerts its effects through physical interactions with other hydrophobic molecules .
Comparison with Similar Compounds
Tetracosane: A straight-chain alkane with the formula C24H50.
Octacosane: Another long-chain alkane with the formula C28H58.
Hexatriacontane: A longer-chain alkane with the formula C36H74.
Comparison: 9-Octyltetracosane is unique due to the presence of an octyl group attached to the tetracosane backbone, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its melting point, solubility, and interaction with other molecules, making it distinct in its applications .
Properties
CAS No. |
55401-54-2 |
---|---|
Molecular Formula |
C32H66 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
9-octyltetracosane |
InChI |
InChI=1S/C32H66/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-32(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h32H,4-31H2,1-3H3 |
InChI Key |
VAVUILHRXZVBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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